2-(1,3,4-Oxadiazol-2-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-2-4-8-6(3-1)7-10-9-5-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALSWZGKGWLKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296429 | |
| Record name | 2-(1,3,4-Oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13428-22-3 | |
| Record name | NSC109300 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3,4-Oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Transformative Strategies for 2 1,3,4 Oxadiazol 2 Yl Pyridine Analogues
Foundational Synthetic Routes to 1,3,4-Oxadiazoles
The construction of the 1,3,4-oxadiazole (B1194373) ring is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. These methods often involve the cyclization of linear precursors, driven by dehydration or oxidation.
Cyclization Reactions of Hydrazide Derivatives
A cornerstone of 1,3,4-oxadiazole synthesis is the cyclization of hydrazide derivatives. The most common approach involves the dehydrative cyclization of 1,2-diacylhydrazines. nih.govresearchgate.net This method is versatile, allowing for the synthesis of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. The reaction typically requires harsh conditions, such as elevated temperatures and strong acidic environments, which can limit its applicability with sensitive substrates. nih.gov
Another important pathway involves the reaction of acyl hydrazides with various reagents. For instance, reacting an acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification, yields 5-substituted-1,3,4-oxadiazole-2-thiols. jchemrev.comjchemrev.com Additionally, the acylation of a hydrazide with an isothiocyanate produces a thiosemicarbazide (B42300), which can then be cyclized to form 5-substituted-2-(N-aryl/alkyl)-1,3,4-oxadiazoles. jchemrev.comjchemrev.com
Condensation Approaches Utilizing Carbonyl Compounds and Reactive Intermediates
Condensation reactions provide a direct and efficient route to the 1,3,4-oxadiazole core. A widely used method is the condensation of acid hydrazides with aldehydes to form N-acylhydrazones, which can then undergo oxidative cyclization. researchgate.netacs.orgnih.gov This two-step, one-pot process is often practical and allows for the synthesis of a diverse range of 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgnih.gov The initial condensation is typically straightforward, and the subsequent cyclization can be promoted by various oxidizing agents.
Furthermore, the direct condensation of monoaryl hydrazides with acid chlorides, particularly under microwave irradiation, offers a rapid and catalyst-free synthesis of 2,5-disubstituted-1,3,4-oxadiazoles in good to excellent yields. jchemrev.comjchemrev.com Another innovative approach involves the coupling of α-bromo nitroalkanes with acyl hydrazides, which directly yields the 2,5-disubstituted oxadiazole, bypassing the need for a 1,2-diacyl hydrazide intermediate. nih.govrsc.org This method is notable for its mild, non-dehydrative conditions. rsc.org
Role of Dehydrating Agents and Catalysts
The choice of dehydrating agent or catalyst is critical in many synthetic routes to 1,3,4-oxadiazoles. These reagents facilitate the key cyclization step by removing a molecule of water.
Dehydrating Agents: A plethora of dehydrating agents have been employed for the cyclization of 1,2-diacylhydrazines. Commonly used reagents include:
Phosphorus Oxychloride (POCl₃): A widely adopted and effective cyclizing agent for converting diacylhydrazines and reacting acid hydrazides with carboxylic acids. nih.govnih.govutar.edu.myipindexing.com
Polyphosphoric Acid (PPA): Another strong dehydrating agent frequently used for the cyclization of diacylhydrazines. nih.govorganic-chemistry.orgnih.gov
Thionyl Chloride (SOCl₂): Also a common choice for promoting the cyclodehydration reaction. nih.govnih.gov
Other Reagents: Triflic anhydride (B1165640), phosphorus pentoxide, and the Burgess reagent are also effective dehydrating agents for this transformation. nih.govnih.gov
Catalysts: In addition to dehydrating agents, various catalysts can promote the formation of the 1,3,4-oxadiazole ring, particularly in oxidative cyclization reactions.
Iodine (I₂): Molecular iodine is a practical and transition-metal-free reagent for the oxidative cyclization of acylhydrazones, often used in the presence of a base like potassium carbonate. jchemrev.comjchemrev.comacs.org
Ferric Chloride (FeCl₃): This Lewis acid can catalyze the oxidative cyclization of N-acylhydrazones. nih.gov A cationic Fe(III)/TEMPO system has also been developed for the aerobic oxidative cyclization of aroyl hydrazones. organic-chemistry.orgthieme-connect.com
Copper(II) Triflate (Cu(OTf)₂): This catalyst can be used for the imine C-H functionalization of N-arylidene aroyl hydrazides, leading to symmetrical and unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles. jchemrev.comjchemrev.com
Specific Synthetic Protocols for 2-(1,3,4-Oxadiazol-2-yl)pyridine and its Substituted Variants
The general synthetic strategies for 1,3,4-oxadiazoles can be specifically adapted to prepare this compound and its derivatives, primarily by utilizing pyridine-containing starting materials.
Synthesis via Isonicotinic Acid Hydrazide and Related Precursors
Isonicotinic acid hydrazide (isoniazid) is a key and readily available precursor for the synthesis of this compound. One of the most straightforward methods involves the reaction of isonicotinic acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.govutar.edu.my This reaction first forms a 1,2-diacylhydrazine intermediate, which then undergoes cyclodehydration to yield the desired 2,5-disubstituted 1,3,4-oxadiazole, where one of the substituents is the pyridine-4-yl group.
For the synthesis of substituted variants, isonicotinic acid hydrazide can be reacted with various substituted aromatic carboxylic acids using phosphorus oxychloride as the dehydrating agent. nih.gov This allows for the introduction of a wide range of substituents at the 5-position of the oxadiazole ring.
Another approach involves the reaction of isonicotinic acid hydrazide with triethyl orthoesters in the presence of an acidic catalyst, such as glacial acetic acid. nih.gov This method allows for the synthesis of 5-substituted-2-(pyridin-4-yl)-1,3,4-oxadiazoles.
The following table summarizes some examples of the synthesis of this compound analogues starting from isonicotinic acid hydrazide:
| Reagent | Dehydrating Agent/Catalyst | Product | Reference |
| Carboxylic Acid | Phosphorus Oxychloride | 2-(Pyridin-4-yl)-5-substituted-1,3,4-oxadiazole | nih.govutar.edu.my |
| Substituted Aromatic Carboxylic Acid | Phosphorus Oxychloride | 2-(Pyridin-4-yl)-5-aryl-1,3,4-oxadiazole | nih.gov |
| Triethyl Orthoester | Glacial Acetic Acid | 5-Substituted-2-(pyridin-4-yl)-1,3,4-oxadiazole | nih.gov |
Oxidative Cyclization Reactions in the Formation of the Oxadiazole Ring
Oxidative cyclization offers a powerful alternative for constructing the this compound scaffold. This method typically starts with the condensation of a pyridine-containing hydrazide, such as isonicotinic acid hydrazide, with an aldehyde to form an N-acylhydrazone. This intermediate is then subjected to an oxidizing agent to induce cyclization.
A variety of oxidizing agents can be employed for this transformation. Molecular iodine, in the presence of a base, is a common and effective choice for the oxidative cyclization of acylhydrazones derived from pyridinecarboxaldehydes. acs.org Other oxidizing agents that have been used for the cyclization of N-acylhydrazones in general, and are applicable to pyridine-containing substrates, include potassium permanganate, ferric chloride, and hypervalent iodine reagents. nih.govnih.gov
For example, the reaction of isonicotinic acid hydrazide with an aromatic aldehyde will produce the corresponding N'-arylideneisonicotinohydrazide. Subsequent treatment with an oxidizing agent like iodine and mercuric oxide can lead to the formation of the 2-(pyridin-4-yl)-5-aryl-1,3,4-oxadiazole. journalagent.com
Below is a table illustrating the oxidative cyclization approach:
| Starting Materials | Oxidizing Agent | Product | Reference |
| Isonicotinic acid hydrazide, Aromatic aldehyde | Iodine, Mercuric Oxide | 2-(Pyridin-4-yl)-5-aryl-1,3,4-oxadiazole | journalagent.com |
| Pyridinecarboxaldehyde, Hydrazide | Iodine, Potassium Carbonate | 2-(Pyridin-yl)-5-substituted-1,3,4-oxadiazole | acs.org |
| N-Acylhydrazone of a pyridine (B92270) aldehyde | Ferric Chloride | 2-(Pyridin-yl)-5-substituted-1,3,4-oxadiazole | nih.gov |
Linear Synthetic Methods for Novel Derivatives
The construction of the this compound framework and its derivatives is most commonly achieved through the formation of the 1,3,4-oxadiazole ring from suitable pyridine-containing precursors. A prevalent and robust method involves the cyclodehydration of 1,2-diacylhydrazines. In this approach, a pyridine-derived acid hydrazide, such as picolinohydrazide, is reacted with a carboxylic acid or its corresponding acid chloride, followed by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov
Another widely employed linear strategy is the oxidative cyclization of N-acylhydrazones. These intermediates, prepared by condensing an acid hydrazide with an aldehyde, can be converted to the 1,3,4-oxadiazole ring using various oxidizing agents. mdpi.com For instance, N-acylhydrazones can undergo cyclization in the presence of reagents like acetic anhydride to form 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. mdpi.com
A one-pot synthesis for 2,5-disubstituted-1,3,4-oxadiazoles has also been developed, which involves the reaction of an acid hydrazide with an aldehyde and subsequent iodine-mediated oxidative cyclization, offering an efficient route to these compounds. A variety of novel 1,3,4-oxadiazole derivatives containing a pyridine moiety have been synthesized using multi-stage processes, often starting from commercially available pyridine derivatives. researchgate.net
Table 1: Examples of Linear Synthetic Methods for this compound Derivatives
| Starting Materials | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Picolinohydrazide, Aromatic Carboxylic Acids | POCl₃, reflux | 2-(Aryl)-5-(pyridin-2-yl)-1,3,4-oxadiazole | nih.gov |
| 3-Methyl-4-nitrobenzhydrazide, Pyridine-4-carbaldehyde | 1. Ethanol (B145695), reflux; 2. Acetic anhydride, reflux | 3-Acetyl-5-(3-methyl-4-nitrophenyl)-2-(pyridin-4-yl)-1,3,4-oxadiazoline | mdpi.com |
| Isonicotinic acid hydrazide, Triethyl orthoacetate | Reflux (24h) | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine | aacrjournals.org |
| Aroyl hydrazides, Aromatic aldehydes | 1. Condensation; 2. I₂-mediated oxidation | 2,5-Disubstituted-1,3,4-oxadiazoles |
Post-Synthetic Derivatization and Functionalization of the this compound Core
Once the core heterocyclic system is assembled, its chemical properties can be further tailored through various post-synthetic modifications. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Introduction of N-Oxide Functionalities on the Pyridine Ring
The pyridine nitrogen of the this compound scaffold can be oxidized to the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, influencing its reactivity and biological interactions. The N-oxidation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide functionality provides a handle for further reactions and can serve as a directing group in subsequent functionalization steps. For example, furoxan derivatives, which are oxadiazole-2-oxides, have been synthesized starting from substituted nicotinaldehydes, indicating the compatibility of the oxadiazole ring with oxidative conditions. nih.gov
Elaboration with Thiol and Thioacetohydrazide Moieties
The introduction of sulfur-containing functionalities onto the 1,3,4-oxadiazole ring is a common strategy to create derivatives with distinct properties. 5-Substituted-1,3,4-oxadiazole-2-thiols are readily synthesized by reacting an acid hydrazide, such as picolinohydrazide, with carbon disulfide in a basic medium, followed by acidification. nih.gov This reaction proceeds via an intermediate potassium dithiocarbazate salt which cyclizes upon treatment with acid. nih.gov The resulting 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol (B1301711) exists in a tautomeric equilibrium with its 3H-1,3,4-oxadiazole-2-thione form. The thiol group is nucleophilic and can be further functionalized, for example, through S-alkylation.
To introduce a thioacetohydrazide moiety, a common route involves the reaction of a suitable hydrazide with an isothiocyanate. For instance, treatment of an acid hydrazide with phenyl isothiocyanate yields the corresponding N-phenylhydrazine-1-carbothioamide (a thiosemicarbazide derivative), which can then be used in further cyclization reactions to form other heterocyclic systems. nih.gov
Integration of Reduced Pyridine Systems (e.g., Tetrahydropyridines)
The aromatic pyridine ring of the this compound scaffold can be selectively reduced to afford tetrahydropyridine (B1245486) derivatives, introducing conformational flexibility and altering the molecule's three-dimensional shape. A reported method for the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines starts with the corresponding 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine. aacrjournals.org This pyridine derivative is first converted to its N-amino pyridinium (B92312) salt using an aminating agent like O-mesitylenesulfonyl hydroxylamine (B1172632) (MSH). Subsequent reaction with acid or sulfonyl chlorides yields stable ylides, which are then reduced with sodium borohydride (B1222165) in ethanol to furnish the desired 1,2,3,6-tetrahydropyridine (B147620) derivatives. aacrjournals.org
General catalytic hydrogenation is another powerful method for pyridine reduction, although conditions must be chosen carefully to avoid reduction of the oxadiazole ring. Catalysts such as platinum oxide (PtO₂) in acidic media or heterogeneous ruthenium catalysts have been used for the hydrogenation of substituted pyridines to piperidines. researchgate.netrsc.org
Table 2: Synthesis of a Tetrahydropyridine Derivative from a Pyridyl-Oxadiazole
| Starting Material | Reaction Steps | Final Product | Reference |
|---|---|---|---|
| 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine | 1. O-Mesitylenesulfonyl hydroxylamine (MSH), CH₂Cl₂ | 1-Amino-4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridinium mesitylenesulfonate | aacrjournals.org |
| 1-Amino-4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridinium mesitylenesulfonate | 1. Substituted acid/sulfonyl chloride, THF, Et₃N; 2. NaBH₄, Ethanol | 1-(Substituted phenylcarbonyl/sulfonylamino)-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,2,3,6-tetrahydropyridine | aacrjournals.org |
Hybridization Strategies with Fused Nitrogen Heterocycles (e.g., Imidazo[1,2-a]pyridine)
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug design. The this compound scaffold has been successfully hybridized with the imidazo[1,2-a]pyridine (B132010) system. One reported method involves the synthesis of 2-(5-substituted-1,3,4-oxadiazol-2-yl)-H-imidazo[1,2,a]pyridine derivatives. The synthesis starts with 2-aminopyridine, which is reacted with chloro-oxobutanoate to form an imidazo[1,2-a]pyridine ester intermediate. This is then converted to the corresponding carbazide using hydrazine (B178648) hydrate. Finally, reaction with various substituted benzoic acids in the presence of POCl₃ yields the target hybrid molecules.
Another approach to link these two heterocyclic systems is through a thioether bridge. This has been achieved by a regioselective C-3 sulfenylation of imidazo[1,2-a]pyridines with 5-substituted-1,3,4-oxadiazole-2-thiols using an I₂-FeCl₃ catalytic system.
Reactions with Acid Chlorides and Sulfonyl Chlorides
Functional groups attached to the this compound core can be readily elaborated using acid chlorides and sulfonyl chlorides. For example, if an amino group is present on the scaffold, either on the pyridine or a substituent on the oxadiazole ring, it can undergo acylation or sulfonylation. The synthesis of N-{4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline} derivatives showcases this approach, where the aniline (B41778) amino group is reacted with various carboxylic acids in the presence of a coupling agent like HATU, or directly with acid chlorides, to form amide linkages.
Furthermore, the oxadiazole ring itself can be substituted with a sulfonyl group. The synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles has been reported, demonstrating that a sulfonyl moiety can be directly attached to the oxadiazole ring, often as part of the initial ring-forming strategy. Additionally, tosyl chloride in pyridine is a common reagent system used for the cyclodehydration of thiosemicarbazides to form 1,3,4-oxadiazoles, highlighting the utility of sulfonyl chlorides in the synthesis of these heterocycles. jchemrev.com
Advanced Synthetic Techniques and Green Chemistry Approaches
In the quest for more efficient and environmentally benign chemical processes, advanced synthetic techniques such as microwave irradiation and ultrasound assistance have emerged as powerful tools in the synthesis of this compound analogues and other heterocyclic compounds. These methods often lead to significant improvements in reaction times, yields, and purity of products, aligning with the principles of green chemistry by reducing energy consumption and the use of hazardous solvents.
Microwave-Assisted Synthetic Procedures
Microwave-assisted synthesis has revolutionized organic chemistry by offering a non-conventional heating method that can dramatically accelerate reaction rates. nih.govnih.gov This technique utilizes microwave energy to directly heat the solvent and reactants, leading to a rapid and uniform temperature increase throughout the reaction mixture. nih.gov The benefits of this approach include shorter reaction times, higher yields, increased product purity, and the ability to perform reactions under solvent-free conditions. nih.govscholarsresearchlibrary.com
The synthesis of 1,3,4-oxadiazole derivatives, including those with a pyridine moiety, has been successfully achieved using microwave irradiation. For instance, the cyclization of N,N'-diacylhydrazines to form 2,5-disubstituted 1,3,4-oxadiazoles has been shown to be significantly faster under microwave heating compared to conventional methods, with reaction times reduced from hours to just a few minutes. mdpi.com Studies have demonstrated that microwave irradiation can facilitate the synthesis of various 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles, with researchers highlighting the method's speed and efficiency. nih.gov
In a specific example, the reaction of isoniazid (B1672263) with aromatic aldehydes in the presence of a few drops of DMF under microwave irradiation (300 W for 3 minutes) yielded the corresponding hydrazones, which were then cyclized to the 1,3,4-oxadiazole ring using chloramine-T under further microwave irradiation (300 W for 4 minutes). nih.gov Another approach involved the reaction of acid hydrazides with N-protected amino acids in phosphorus oxychloride under microwave conditions (100 W for 10 minutes) to produce 1,3,4-oxadiazole derivatives in high yields (85%). nih.gov
Solvent-free microwave-assisted synthesis on a solid support like silica (B1680970) gel has also been reported as a clean and eco-friendly method. For the synthesis of 1-(2-(substituted phenyl)-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone, isonicotinohydrazide and acetic anhydride were adsorbed onto silica gel and irradiated in a microwave oven, leading to high yields and purity without the need for a solvent. scholarsresearchlibrary.com
| Reactants | Catalyst/Reagent | Solvent | Microwave Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Isoniazid, Aromatic aldehyde | DMF (catalytic) | None | 300 W, 3 min (for hydrazone) | Hydrazone intermediate | Not specified | nih.gov |
| Hydrazone intermediate | Chloramine-T | Ethanol | 300 W, 4 min | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Good | nih.gov |
| Acid hydrazides, N-protected amino acids | Phosphorus oxychloride | None | 100 W, 10 min | N-{1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl}benzamide | 85 | nih.gov |
| Isonicotinohydrazide, Acetic anhydride | None | None (Silica gel support) | 400 W, intermittent | 1-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanone derivatives | High | scholarsresearchlibrary.com |
| Benzohydrazide, Aromatic aldehyde | 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate (BTPPDS) | Not specified | Not specified | 2,5-disubstituted-1,3,4-oxadiazole | Not specified | wjarr.com |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of high-frequency sound waves to induce cavitation in the reaction medium. The formation, growth, and implosive collapse of these bubbles create localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields. researchgate.net This technique is considered a green chemistry approach as it often allows for milder reaction conditions, shorter reaction times, and reduced use of hazardous reagents and solvents. researchgate.netnih.gov
The application of ultrasound has proven effective in the synthesis of various 1,3,4-oxadiazole derivatives. For instance, 5-substituted 1,3,4-oxadiazol-2-amines have been efficiently synthesized from the reaction of hydrazides and cyanogen (B1215507) bromide under ultrasonic irradiation in ethanol with potassium bicarbonate. nih.govsemanticscholar.org This method resulted in high yields (81-93%) and demonstrated the potential of ultrasound in promoting the formation of the oxadiazole ring. nih.govsemanticscholar.org
Another notable application is the ultrasound-assisted synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols from the reaction of aryl hydrazides with carbon disulfide in a minimal amount of DMF, without the need for an acid or base catalyst. This low-solvent approach provided good to excellent yields and simplified the workup and purification process. nih.gov
Researchers have also utilized ultrasound for the synthesis of more complex structures, such as benzofuran-appended oxadiazole molecules, highlighting the versatility of this technique. nih.gov The synthesis of various 1,3,4-oxadiazole derivatives using an ultrasonic technique has been reported, where benzohydrazine derivatives were reacted with other reagents in DMSO as a solvent. researchgate.netuomustansiriyah.edu.iq These studies emphasize the benefits of ultrasound in achieving good results for the synthesis of a wide range of oxadiazole compounds. researchgate.net
| Reactants | Catalyst/Reagent | Solvent | Reaction Time | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Hydrazides, Cyanogen bromide | Potassium bicarbonate | Ethanol | Not specified | 5-Substituted 1,3,4-oxadiazol-2-amines | 81-93 | nih.govsemanticscholar.org |
| Aryl hydrazides, Carbon disulfide | None | DMF (drops) | Not specified | 5-Substituted 1,3,4-oxadiazole-2-thiols | Good to excellent | nih.gov |
| Benzohydrazine derivatives, Chloroacetic acid, p-phenylene diamine/hydrazine | None | DMSO | 25 min | 1,3,4-Oxadiazole derivatives | Not specified | researchgate.netuomustansiriyah.edu.iq |
Biological Activities and Pharmacological Profiles of 2 1,3,4 Oxadiazol 2 Yl Pyridine Derivatives
Antimicrobial Efficacy
The search for new antimicrobial agents is a critical area of research, driven by the increasing prevalence of drug-resistant pathogens. eurekaselect.com Derivatives of 2-(1,3,4-oxadiazol-2-yl)pyridine have emerged as a promising scaffold for the development of novel antimicrobial drugs. mdpi.com
Several studies have highlighted the potential of this compound derivatives as antibacterial agents. For instance, a series of (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. jocpr.comauctoresonline.org The presence of a pyridine (B92270) moiety is believed to enhance the antibacterial properties of these oxadiazole derivatives. auctoresonline.org
In one study, newly synthesized (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives were evaluated for their antibacterial activity against various bacterial strains. The results indicated that these compounds exhibited notable inhibitory effects. researchgate.net Another study reported that certain 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives, which can be structurally related to the core compound of interest, showed remarkable antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov The introduction of specific substituents, such as halogens or nitro groups on an associated phenyl ring, has been shown to enhance the antimicrobial effects of these compounds. nih.gov
Interactive Data Table: Antibacterial Activity of Selected this compound Derivatives.
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa | Significant | researchgate.net |
| 2,5-disubstituted 1,3,4-oxadiazole derivatives | Staphylococcus aureus, Escherichia coli | Remarkable | nih.gov |
The antifungal potential of this compound derivatives has also been an area of active investigation. These compounds have shown efficacy against various pathogenic fungi. For example, two new 1,3,4-oxadiazole class compounds, LMM5 and LMM11, demonstrated in vitro antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 32 μg/ml. nih.gov These compounds were identified as potential inhibitors of thioredoxin reductase, a crucial enzyme in fungal metabolism. nih.gov
Furthermore, a series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and evaluated for their antifungal activity. One derivative, in particular, showed significantly greater activity against Aspergillus niger and Candida albicans compared to the standard drug fluconazole. nih.gov The structural diversity within this class of compounds allows for the modulation of their antifungal potency.
Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. eurekaselect.comnih.gov Derivatives of this compound have shown considerable promise as antitubercular agents. nih.govnih.gov
A study on 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives revealed significant in vitro activity against M. tuberculosis H37Rv and several clinical isolates, including drug-resistant strains. nih.gov Notably, compounds with long lipophilic chains at the 5-position of the oxadiazole ring, such as 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine (B1258908) and 4-(5-heptadecyl-1,3,4-oxadiazol-2-yl)pyridine, were found to be highly potent, suggesting that lipophilicity plays a key role in their mechanism of action by facilitating entry into the bacterial cell. nih.gov
Another series of hydrazide derivatives containing a 5-(pyridin-4-yl)-1,3,4-oxadiazole core exhibited varying degrees of antimycobacterial activity. nih.gov While the 5-(pyridin-4-yl)-1,3,4-oxadiazole subseries showed weaker activity, the 5-phenyl substituted oxadiazole subseries demonstrated more promising results, with some compounds showing high activity against the M. tuberculosis H37Ra attenuated strain. nih.gov
Interactive Data Table: Antitubercular Activity of this compound Derivatives.
| Compound | Mycobacterium Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine | Drug-resistant M. tuberculosis CIBIN 112 | More active than isoniazid (B1672263), streptomycin, and ethambutol | nih.gov |
| 4-(5-heptadecyl-1,3,4-oxadiazol-2-yl)pyridine | Drug-resistant M. tuberculosis CIBIN 112 | Similar to the pentadecyl derivative | nih.gov |
The exploration of this compound derivatives has extended to their potential as antiviral agents. Research has indicated that certain compounds within this class exhibit activity against a range of viruses. For instance, some 2-(1,3,4-oxadiazol-2-yl)-3-aminothieno[2,3-b]pyridine derivatives have been found to be useful against the Hepatitis C virus. arkat-usa.org
In a broader context of 1,3,4-oxadiazole derivatives, studies have shown activity against viruses such as Feline herpes virus, Feline coronavirus, Herpes simplex virus-1, and Herpes simplex virus-2. nih.govresearchgate.net One particular study highlighted that a 2-(5-(2-phenylhydrazono)-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetonitrile derivative was effective against Vaccinia virus, Herpes simplex virus (TK-KOS-ACVr), Coxsackie virus B4, and Vesicular stomatitis virus. nih.gov While not all of these compounds contain a pyridine ring, the findings underscore the potential of the 1,3,4-oxadiazole scaffold in antiviral drug discovery.
Derivatives of 1,3,4-oxadiazole have also been investigated for their activity against protozoal parasites. While specific studies focusing solely on this compound derivatives are less common, the broader class of 1,3,4-oxadiazolines has demonstrated antiprotozoal activity. mdpi.com This suggests a potential avenue for future research into the antiprotozoal efficacy of pyridine-containing oxadiazole derivatives.
Anticancer and Antitumor Potential
The development of novel anticancer agents is a cornerstone of cancer research. The 1,3,4-oxadiazole scaffold is recognized for its presence in numerous compounds with significant anticancer properties. researchgate.netnih.gov The incorporation of a pyridine ring into this scaffold can further enhance its cytotoxic activity against various cancer cell lines. biointerfaceresearch.com
A study on pyridinylthiadiazole coupled oxadiazole derivatives reported potential antitumor activity against L1210 and B16 cells. magtechjournal.com Several new 1,3,4-oxadiazole derivatives have shown promising cytotoxicity against a panel of human cancer cell lines, including those of the cervix, prostate, liver, and breast. researchgate.net
In one investigation, a series of 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were synthesized and evaluated for their anticancer potential on HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. nih.gov The results indicated that these compounds reduced cell viability and induced apoptosis, with the MDA-MB-231 cell line being more sensitive to their effects. nih.gov Specifically, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole showed a promising effect on the MDA-MB-231 cell line. nih.gov
Furthermore, some 1,3,4-oxadiazole derivatives have been found to exhibit potent cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. biointerfaceresearch.com For example, N-(furan-2-ylmethyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-6-(trifluoromethyl)pyridin-2-amine showed promising anticancer activity against DU145 and HepG2 cell lines. biointerfaceresearch.com
Interactive Data Table: Anticancer Activity of Selected this compound Derivatives.
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Pyridinylthiadiazole coupled oxadiazole derivatives | L1210, B16 | Potential antitumor activity | magtechjournal.com |
| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | MDA-MB-231 | Promising effect | nih.gov |
| N-(furan-2-ylmethyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-6-(trifluoromethyl)pyridin-2-amine | DU145, HepG2 | Promising | biointerfaceresearch.com |
| {5-[6-(4-Fluorophenyl)-pyridin-3-yl]- jocpr.comnih.govnih.gov oxadiazol-2-yl- methyl}-phenyl-amine | Caco-2 | 2.3 μM | biointerfaceresearch.com |
Cytotoxic Effects and Antiproliferative Activity against Diverse Human Cancer Cell Lines
Derivatives of this compound have exhibited notable cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines. Research has consistently shown the potent activity of these compounds against cell lines such as liver cancer (HepG2), breast cancer (MCF7, MDA-MB-231), colorectal cancer (SW1116, HCT-116, Caco-2), gastric cancer (BGC823), cervical cancer (HeLa), and prostate cancer (DU145). nih.govnih.gov
For instance, certain pyridine 1,3,4-oxadiazole analogues have demonstrated stronger anti-cancer activity against HepG2, MCF7, SW1116, and BGC823 cell lines than the standard chemotherapeutic agent 5-fluorouracil. nih.gov One particular derivative, (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide, was identified as a highly potent inhibitor against these four cancer cell lines. nih.gov
Furthermore, a series of 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential on HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. The results indicated that the MDA-MB-231 cell line was more sensitive to the action of these compounds. nih.gov Specifically, compound 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole showed a promising effect on the MDA-MB-231 cell line. nih.gov
The cytotoxic properties of newly synthesized 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole hybrids were assessed against HCT-116, HepG2, and MCF-7 cancer cell lines, with one compound displaying the highest activity and selectivity towards the tumor cells. researchgate.net The following table summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line(s) | Observed Activity | Reference |
|---|---|---|---|
| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | HepG2, MCF7, SW1116, BGC823 | Potent inhibitor | nih.gov |
| Pyridine 1,3,4-oxadiazole analogues | HepG2, MCF7, SW1116, BGC823 | Stronger than 5-fluorouracil | nih.gov |
| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | MDA-MB-231 | Promising effect | nih.gov |
| 1,3,4-Oxadiazole, thio-methyl, and 1,2,3-triazole hybrids | HCT-116, HepG2, MCF-7 | High activity and selectivity | researchgate.net |
Molecular Mechanisms of Anticancer Action
The anticancer properties of this compound derivatives are attributed to their ability to interfere with various molecular pathways crucial for cancer cell survival and proliferation.
Telomerase Inhibition
Telomerase, an enzyme responsible for maintaining telomere length, is reactivated in the majority of cancer cells, contributing to their immortalization. nih.gov Several this compound derivatives have been identified as potent telomerase inhibitors. nih.govnih.gov For example, novel 2-chloropyridine (B119429) derivatives containing a 1,3,4-oxadiazole moiety have demonstrated significant telomerase inhibitory activity against gastric cancer cell lines. nih.gov Similarly, a series of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives were synthesized and evaluated as potential anticancer agents, with one compound showing high inhibitory potential against telomerase, even stronger than the reference drug staurosporine. nih.gov
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer. nih.gov The 1,3,4-oxadiazole scaffold has been utilized in the design of HDAC inhibitors. nih.govacs.org Specifically, 2-(difluoromethyl)-1,3,4-oxadiazoles have emerged as a novel zinc-binding group for selective HDAC6 inhibitors. nih.gov Research has shown that di- and trifluorinated 1,3,4-oxadiazole compounds are potent and highly selective HDAC6 inhibitors. acs.org The development of such selective inhibitors is a promising strategy for cancer therapy. acs.orgnih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a key player in signaling pathways that control cell growth and proliferation, and its overactivity is a common feature in many cancers. nih.govnih.govmdpi.com Derivatives of 1,3,4-oxadiazole have been designed and synthesized as potent EGFR tyrosine kinase inhibitors. researchgate.netnih.gov A series of 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole hybrids were synthesized, and one compound demonstrated considerable suppression of EGFR. researchgate.net This potent EGFR inhibitor was found to halt the cell cycle at the G0/G1 phase and trigger apoptosis. researchgate.net Another study reported on novel 1,2,4-oxadiazole (B8745197) derivatives as effective EGFR inhibitors, with one compound showing potent cytotoxicity and selectivity against cancer cell lines. nih.gov
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes, particularly COX-2, are involved in inflammation and have been implicated in carcinogenesis. nih.govnih.gov The inhibition of COX-2 is considered a valid target for cancer prevention and treatment. nih.gov Novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone have been synthesized and evaluated as COX inhibitors. mdpi.com These compounds showed almost equal activity towards both COX-1 and COX-2 isoenzymes, and all of them inhibited COX-2 more effectively than the reference drug meloxicam. mdpi.com
Exploration of Structure-Activity Relationships for Optimized Antitumor Agents
The exploration of structure-activity relationships (SAR) is crucial for the rational design and optimization of more potent and selective antitumor agents. For this compound derivatives, several key structural features have been identified that influence their anticancer activity.
Studies have shown that the nature and position of substituents on the pyridine and other aromatic rings play a significant role. For example, in a series of pyridine-based 1,3,4-oxadiazole derivatives, meta-substituents were found to enhance activity, while bulky or strongly electron-withdrawing groups tended to reduce it. acs.org The introduction of methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups has been shown to improve antiproliferative activity against various cancer cell lines. mdpi.com
In the context of telomerase inhibitors, the substitution of a methoxy group and the type, number, and position of substituents on the phenyl ring have been shown to have significant effects on their activity. nih.gov For EGFR inhibitors, the presence of a pyridine ring within the molecular structure is a common feature in many potent compounds. nih.gov The hybridization of the 1,3,4-oxadiazole moiety with other heterocyclic pharmacophores is a promising strategy to enhance anticancer activity. researchgate.net For instance, integrating pyridine and 2,5-disubstituted 1,3,4-oxadiazoles using a thioether linker has been explored to optimize drug-like properties and bioactivity. acs.org
The following table lists the chemical compounds mentioned in this article.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-fluorouracil |
| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide |
| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole |
| 1,3,4-Oxadiazole, thio-methyl, and 1,2,3-triazole hybrids |
| 5-(pyridin-4-yl)-2-thioxo-1,3,4-oxadiazol-3-yl derivatives |
| 2-chloropyridine |
| N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide |
| Staurosporine |
| 2-(difluoromethyl)-1,3,4-oxadiazole |
| 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone |
| Meloxicam |
| Erlotinib |
| Gefitinib |
| Afatinib |
| Cisplatin |
| Sorafenib |
| Doxorubicin |
| Mitomycin C |
| Etoposide |
| Vorinostat (SAHA) |
| Temozolomide |
| BIBX1382 |
Anti-inflammatory and Analgesic Attributes
Derivatives of this compound have demonstrated significant potential in the management of inflammation and pain. The structural combination of the pyridine ring and the 1,3,4-oxadiazole nucleus has proven effective in modulating key biological pathways associated with these conditions.
The anti-inflammatory effects of these derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. mdpi.com The 1,3,4-oxadiazole ring is a key feature, often used to replace the carboxylic acid group of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This modification can enhance anti-inflammatory activity while potentially reducing the gastrointestinal side effects associated with COX-1 inhibition. mdpi.com
Research has focused on synthesizing and evaluating various derivatives for their COX-1 and COX-2 inhibitory activity. For instance, two novel 2,5-disubstituted-1,3,4-oxadiazoles containing a pyridine-4-yl moiety, namely 2-[3-acetyl-5-(pyridin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl] phenyl acetate (B1210297) (OSD) and 4-[3-acetyl-5-(pyridin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl] phenyl acetate (OPD) , were evaluated in rat models of inflammation. nih.gov Both compounds showed anti-inflammatory activity in acute and chronic models. The study suggested that their mechanism could involve targeting transcription factor NF-κB or enzymes like COX-2 and iNOS. nih.gov
Furthermore, a series of hybrid compounds incorporating an arylpiperazine residue, a 1,3,4-oxadiazole ring, and a pyridothiazine-1,1-dioxide core were synthesized and tested for their ability to inhibit COX enzymes. mdpi.com Several of these compounds exhibited strong and selective inhibition of COX-2, an enzyme isoform primarily responsible for inflammation and pain. mdpi.com This selectivity is a highly desirable trait in the development of new anti-inflammatory agents.
| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | Reference |
|---|---|---|---|---|
| TG4 | >100 | 0.03 | >3333 | mdpi.com |
| TG6 | >100 | 0.08 | >1250 | mdpi.com |
| TG11 | 6.25 | 0.14 | 44.64 | mdpi.com |
| TG12 | 0.30 | 0.25 | 1.20 | mdpi.com |
| Celecoxib (Reference) | 14.8 | 0.045 | 328.89 | nih.gov |
| Meloxicam (Reference) | 0.68 | 0.24 | 2.83 | mdpi.com |
The analgesic properties of this compound derivatives have been confirmed in various preclinical models. A study investigating a series of 2,5-disubstituted 1,3,4-oxadiazoles found that the derivative 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}pyridine displayed potent analgesic activity in rodent models. nih.gov Similarly, derivatives of pyridothiazine-1,1-dioxide, which incorporate the oxadiazole ring, have demonstrated analgesic effects in writhing tests in mice. mdpi.com
The evaluation of analgesic responses is typically conducted using methods such as the hot plate test and tail-flick test, which measure the response to thermal pain, and the acetic acid-induced writhing test, which assesses visceral pain. For instance, a series of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives were assessed using hot plate and tail flick methods, with several compounds showing highly significant analgesic effects. ipindexing.com
| Compound | Analgesic Activity Model | Observed Effect | Reference |
|---|---|---|---|
| 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}pyridine | Rodent models | Potent analgesic activity | nih.gov |
| Pyridothiazine-1,1-dioxide derivatives | Writhing syndrome test (mice) | Proven analgesic activity | mdpi.com |
| 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives (1a-d) | Hot plate and tail flick | Highly significant activity | ipindexing.com |
Other Significant Therapeutic Applications
Beyond pain and inflammation, the versatile this compound scaffold has been explored for a range of other therapeutic uses, including the management of diabetes, oxidative stress, and neurological disorders like epilepsy.
Derivatives of 1,3,4-oxadiazole are recognized as a promising class of agents for diabetes research. nih.gov Their mechanisms of action often involve the modulation of key molecular targets that regulate glucose metabolism, such as α-glucosidase, α-amylase, and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.gov Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a well-established strategy for controlling postprandial hyperglycemia. nih.gov
In a study using alloxan-induced diabetic rats, a 1,3,4-oxadiazole derivative demonstrated significant antidiabetic potential. nih.govresearchgate.net After 14 days of administration, the derivative caused a marked reduction in blood glucose levels, glycated hemoglobin (HbA1c), cholesterol, and triglycerides, while improving insulin (B600854) levels and body weight. nih.govresearchgate.net These findings highlight the potential of these compounds as effective hypoglycemic agents.
| Parameter | Disease Control (Alloxan) | 1,3,4-Oxadiazole Derivative Treated | Reference |
|---|---|---|---|
| Blood Glucose (mg/dL) | 488 ± 2.5 | 145 ± 1.5 | nih.gov |
| HbA1c (%) | 10.1 ± 0.15 | 6.5 ± 0.10 | nih.gov |
| Serum Insulin (µU/mL) | 5.9 ± 0.15 | 12.1 ± 0.20 | nih.gov |
| Cholesterol (mg/dL) | 199 ± 1.0 | 164 ± 0.5 | nih.gov |
| Triglycerides (mg/dL) | 166 ± 1.0 | 131 ± 1.0 | nih.gov |
Inflammation and oxidative stress are often interconnected processes, with the overproduction of reactive oxygen species (ROS) and nitric oxide (NO) contributing to tissue injury. nih.gov Many 1,3,4-oxadiazole derivatives have been reported to possess significant antioxidant potential. nih.govnih.gov
Studies have evaluated the ability of these compounds to scavenge free radicals using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) tests. nih.govdergipark.org.tr For example, a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives showed strong antioxidant activity against DPPH with IC50 values significantly lower than the standard, diclofenac (B195802) sodium. nih.gov In studies involving LPS-activated macrophage cells, certain oxadiazole derivatives effectively inhibited the production of ROS and NO, further confirming their anti-inflammatory and antioxidant synergy. nih.gov For instance, N-(4-nitrophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxamide (8b) showed potent inhibition of NO production. nih.gov
| Compound | Assay | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 2 (Kashid et al.) | DPPH Scavenging | 23.07 ± 0.27 µM | nih.gov |
| Compound 14b (Zabiulla et al.) | DPPH Scavenging | 15.15 µg/mL | nih.gov |
| N-(4-nitrophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxamide (8b) | NO Inhibition | 1.08 µM | nih.gov |
| N-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxamide (8a) | NO Inhibition | 11.37 µM | nih.gov |
The 1,3,4-oxadiazole nucleus is a key pharmacophore in the development of novel anticonvulsant agents. wu.ac.thresearchgate.net A number of derivatives have been synthesized and screened for their ability to protect against seizures in standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ijpsdronline.comnih.gov
The mechanism of action for many of these compounds is believed to involve the modulation of the GABAergic system. Specifically, some derivatives have shown a strong binding affinity for the GABAA receptor, a primary target for many existing antiepileptic drugs. nih.gov One standout compound, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) , exhibited exceptional anticonvulsant activity in both MES and scPTZ models, with greater potency than the standard drugs carbamazepine (B1668303) and ethosuximide. nih.gov This compound also demonstrated a high binding affinity for the GABAA receptor (IC50 = 0.11 μM), suggesting its primary mechanism of action. nih.gov
| Compound | MES Screen (ED50 mg/kg) | scPTZ Screen (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Reference |
|---|---|---|---|---|
| Compound 5b | 8.9 | 10.2 | 63.1 | nih.gov |
| Compound 4e (Husain et al.) | - | Potent Activity | >300 | ijpsdronline.com |
| Compound 4j (Husain et al.) | Potent Activity | - | - | ijpsdronline.com |
| Phenytoin (Standard) | 8.5 | >300 | 47.5 | nih.gov |
| Carbamazepine (Standard) | 8.8 | >300 | 65.4 | nih.gov |
| Ethosuximide (Standard) | >300 | 130.0 | >800 | nih.gov |
Antidepressant Activity
The exploration of this compound derivatives for antidepressant applications is an emerging area of research. While direct studies on this specific scaffold are limited, investigations into broader classes of 1,3,4-oxadiazole-containing compounds have shown promising results, suggesting the potential of this chemical motif in the development of novel antidepressant agents.
One area of research has focused on incorporating the 1,3,4-oxadiazole ring into naturally occurring molecules with known central nervous system activity. For instance, derivatives of piperine, an active constituent of Piper nigrum, have been synthesized with a 1,3,4-oxadiazole scaffold. theaspd.comtheaspd.com In these studies, certain derivatives demonstrated significant antidepressant-like effects in preclinical models, such as the forced swim test. theaspd.comtheaspd.com Specifically, compounds 4a and 4b from a synthesized series were noted to have profound antidepressant activity. theaspd.comtheaspd.com
Another approach involves the hybridization of the 1,3,4-oxadiazole ring with other heterocyclic systems known to possess antidepressant properties. Researchers have designed and synthesized 1,3,4-oxadiazole derivatives that also contain a 3,4-dihydroquinolin-2(1H)-one fragment. nih.gov Pharmacological evaluations of these hybrid molecules revealed that many exhibited good antidepressant activity in the forced swimming test. nih.gov One particular compound, N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (compound 10g), showed antidepressant activity comparable to the standard drug fluoxetine (B1211875) and also displayed a high affinity for the 5-HT1A receptor, a key target in the treatment of depression. nih.govnih.gov
Furthermore, the synthesis of 1,3,4-oxadiazinoindole derivatives has been pursued with the aim of developing new antidepressant compounds. researchgate.net These studies, while not directly focused on the this compound core, underscore the potential of the 1,3,4-oxadiazole moiety as a pharmacophore in the design of novel antidepressant drugs. researchgate.net The replacement of other chemical groups with a 1,3,4-oxadiazole ring is a strategy being explored to enhance the pharmacological profile of potential drug candidates. nih.gov
| Compound | Core Structure | Key Findings | Reference |
|---|---|---|---|
| Piperine-1,3,4-oxadiazole derivatives (e.g., 4a, 4b) | Piperine linked to a 1,3,4-oxadiazole | Demonstrated profound antidepressant activity in the forced swim test. | theaspd.comtheaspd.com |
| N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g) | 1,3,4-Oxadiazole and 3,4-dihydroquinolin-2(1H)-one hybrid | Showed antidepressant activity similar to fluoxetine and high affinity for the 5-HT1A receptor. | nih.govnih.gov |
Antihypertensive and Cardiovascular Modulating Effects
The this compound scaffold and its derivatives have been investigated for their potential as antihypertensive and cardiovascular modulating agents. Research in this area has highlighted the role of the 1,3,4-oxadiazole ring as a key structural component for exerting these effects.
Studies have shown that certain derivatives of pyridine and phenyl acetate containing a 1,3,4-oxadiazole moiety possess considerable antihypertensive activity. longdom.org Specifically, compounds with a (4-[3-acetyl-5-(pyridine-3-yl)-2,3-dihydro-1,3,4-oxadiazole-2-yl]phenyl acetate) structure have been noted for their ability to lower blood pressure. longdom.org While the pyridine ring in these particular compounds is attached to the 5-position of the oxadiazole ring, this finding suggests that the combination of these two heterocyclic systems is favorable for antihypertensive effects.
In the broader context of cardiovascular modulation, derivatives of 5-pyridin-4-yl-2-thioxo- nih.govlongdom.orgresearchgate.netoxadiazol-3-yl have been designed and evaluated as inhibitors of angiogenesis, a process implicated in various cardiovascular diseases. researchgate.net These compounds were specifically designed to target the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.net Docking studies revealed that these molecules could bind to the active site of VEGFR-2 in a manner similar to known inhibitors. researchgate.net Certain compounds in this series demonstrated significant inhibition of angiogenesis in both in vitro and in vivo models. researchgate.net
| Compound Series | Core Structure | Observed Effect | Target/Mechanism | Reference |
|---|---|---|---|---|
| (4-[3-acetyl-5-(pyridine-3-yl)-2,3-dihydro-1,3,4-oxadiazole-2-yl]phenyl acetate) derivatives | Pyridine-dihydro-1,3,4-oxadiazole-phenyl acetate | Considerable antihypertensive activity | Not specified | longdom.org |
| 5-pyridin-4-yl-2-thioxo- nih.govlongdom.orgresearchgate.netoxadiazol-3-yl derivatives | Pyridine-1,3,4-oxadiazole-thione | Inhibition of angiogenesis | VEGFR-2 inhibition | researchgate.net |
Trypanocidal Activity
Derivatives of this compound have emerged as a promising class of compounds in the search for new treatments for trypanosomal infections, such as Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi.
While research on the oxadiazole derivatives is ongoing, structurally related pyridinyl-1,3,4-thiadiazole derivatives have shown significant trypanocidal activity. researchgate.net In a study of these thiadiazole analogs, all tested derivatives displayed activity against the trypomastigote form of T. cruzi, with IC50 values ranging from 3 to 226 μM. researchgate.net Notably, the 2-pyridinyl fragment was identified as a key pharmacophoric element for this activity. researchgate.net
Within this series of thiadiazole derivatives, compounds 2a , 11a , and 3e demonstrated remarkable activity and high selectivity indexes, indicating a favorable profile for targeting the parasite with minimal effects on host cells. researchgate.net Compound 2a was also found to be active against the intracellular amastigote form of T. cruzi, which is a crucial stage in the parasite's life cycle within the human host. researchgate.net The hydrochloride salt of one of the derivatives, compound 11a , exhibited a particularly promising profile, inducing phenotypic changes in the parasite similar to those caused by posaconazole, a known inhibitor of sterol biosynthesis in the parasite. researchgate.net This suggests that 11a could serve as a valuable prototype for the development of new anti-Chagas disease drug candidates. researchgate.net
The findings from these related thiadiazole compounds provide a strong rationale for the investigation of their 1,3,4-oxadiazole counterparts, as the structural and electronic similarities between the two heterocyclic rings suggest that this compound derivatives could also possess potent trypanocidal properties.
| Compound Series | Core Structure | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Pyridinyl-1,3,4-thiadiazole derivatives | Pyridine-1,3,4-thiadiazole | Active against T. cruzi trypomastigotes (IC50: 3-226 μM) | The 2-pyridinyl fragment is important for activity. Compound 2a is also active against amastigotes. | researchgate.net |
| Compound 11a (hydrochloride salt) | Pyridinyl-1,3,4-thiadiazole derivative | Promising activity and induces phenotypic changes similar to posaconazole. | Considered a good prototype for new anti-Chagas drug development. | researchgate.net |
Coordination Chemistry of 2 1,3,4 Oxadiazol 2 Yl Pyridine As an Organic Ligand
Design Principles for 2-(1,3,4-Oxadiazol-2-yl)pyridine-Based Ligands
The design of ligands based on the this compound scaffold is guided by its inherent structural features. The molecule contains two key nitrogen atoms, one in the pyridine (B92270) ring and one in the oxadiazole ring, which can act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion. researchgate.netnih.gov This chelation is a primary principle in designing ligands for stable complex formation.
Furthermore, the core structure can be readily functionalized. Substituents can be introduced on either the pyridine or the oxadiazole ring to modulate the ligand's steric and electronic properties. mdpi.comresearchgate.net For instance, adding electron-donating or electron-withdrawing groups can alter the electron density on the coordinating nitrogen atoms, thereby influencing the strength of the metal-ligand bond. This principle allows for the fine-tuning of the properties of the resulting metal complexes, such as their photophysical behavior or catalytic activity. The versatility in synthetic modification enables the creation of a wide array of ligands with tailored characteristics for specific applications in materials science and catalysis. nih.govnih.gov
Formation of Metal Complexes and Coordination Compounds
The this compound framework readily forms stable complexes with a variety of metal ions, including both lanthanides and transition metals. The synthesis typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent.
Lanthanide complexes of ligands containing pyridine and oxadiazole moieties have been synthesized and are of interest due to their potential luminescent properties. researchgate.netnih.gov The synthesis of these complexes is generally achieved by reacting the ligand with a lanthanide salt, such as a nitrate (B79036) or chloride, in a solvent like ethanol (B145695) or a methanol/water mixture. researchgate.netearthlinepublishers.com
The characterization of these complexes involves various spectroscopic techniques. For instance, in complexes of Eu(III) and Tb(III), the oxadiazole-pyridine ligand can act as an "antenna," absorbing energy and transferring it to the central lanthanide ion, which then emits light at its characteristic wavelengths (red for Eu(III) and green for Tb(III)). researchgate.netmdpi.com The photoluminescent properties are often studied to understand the efficiency of this energy transfer process. The triplet state energy of the ligand is a crucial factor, and Gd(III) complexes are often synthesized to determine this value, as Gd(III) itself is not emissive but allows for the measurement of the ligand's phosphorescence. researchgate.netresearchgate.net
Studies on related systems have shown that the coordination environment around the lanthanide ion can be complex, often involving water molecules or counter-ions from the salt in addition to the organic ligands. nih.govearthlinepublishers.com For example, a lanthanum complex with a related hydrazone ligand showed a high coordination number of 11, with the ligand coordinating in a tridentate fashion. earthlinepublishers.com
Table 1: Examples of Lanthanide Complexes with Related Pyridine-Heterocycle Ligands
| Lanthanide Ion | Ligand Type | Coordination Number | Key Findings | Reference |
| Eu(III), Tb(III), Gd(III) | 3-Thiopheneacetate and 4,4′-dimethyl-2,2′-bipyridine | Not specified | Ligands sensitize intense red (Eu) and green (Tb) emission. | researchgate.net |
| La(III), Pr(III), Nd(III), Sm(III), Gd(III), Tb(III) | N'-(phenyl(pyridin-2-yl)methylene)nicotinohydrazide | 11 (for La) | Ligand acts in a tridentate η³-mode. | earthlinepublishers.com |
| Eu(III), Gd(III), Tb(III), Dy(III) | 4-(pyridin-2-yl)methyleneamino-1,2,4-triazole | Not specified | Complexes display metal-centered luminescence. | nih.gov |
| Y(III), Sm(III), Eu(III), Gd(III), Tb(III) | 2-(1H-1,2,4-Triazol-3-yl)pyridine | Not specified | Investigated for photoluminescent properties. | researchgate.net |
The this compound ligand and its derivatives form complexes with a wide range of transition metals. researchgate.netnih.gov The synthesis of these complexes typically involves mixing the ligand and a metal salt (e.g., chloride, nitrate, perchlorate, or acetate) in a suitable solvent like methanol, ethanol, or acetonitrile. mdpi.comresearchgate.net
The resulting complexes have been characterized by various methods, including elemental analysis, IR and UV-Vis spectroscopy, and X-ray crystallography. For example, copper(II) complexes have been synthesized with related oxadiazole-pyridine ligands, where the copper center is coordinated by the nitrogen atoms of the pyridine rings and sometimes by water molecules or counter-ions, leading to geometries such as distorted square-pyramidal or square-planar. mdpi.comnih.gov
Similarly, complexes of Co(II), Ni(II), and Zn(II) have been prepared. researchgate.netnih.gov In some cases, the stoichiometry between the metal and ligand is found to be 1:2. connectjournals.com Cadmium(II) and Silver(I) have also been shown to form coordination polymers with related bis(pyrazine)-1,3,4-oxadiazole ligands, indicating the bridging potential of such molecules. nih.gov A zinc(II) coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate has been synthesized, where the zinc ion is tetrahedrally coordinated by sulfur and nitrogen atoms from four different ligands. nih.gov
Table 2: Selected Transition Metal Complexes with Pyridine-Oxadiazole and Related Ligands
| Metal Ion | Ligand | Resulting Complex Formula (example) | Geometry | Reference |
| Cu(II) | 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) | Cu₂(Lb)₂(H₂O)₆₄(H₂O)₄ | Distorted square-pyramid | mdpi.comnih.gov |
| Cu(II) | 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | [CuLb(NO₃)₂]₂(CH₃CN)₂ | Square-planar | mdpi.comnih.gov |
| Co(II) | 2,5-bis(pyrazine)-1,3,4-oxadiazole | [Co(Lc)₂(SCN)₂(H₂O)₂] | Octahedral | nih.gov |
| Cd(II) | 2,5-bis(pyrazine)-1,3,4-oxadiazole | [Cd(Lc)₂(SCN)₂]n | Not specified (polymer) | nih.gov |
| Zn(II) | 5-phenyl-1,3,4-oxadiazole-2-thiolate | [Zn(C₈H₅N₂OS)₂]n | Distorted tetrahedral | nih.gov |
| Ag(I) | 4-(5-methyl-1,3,4-oxadiazole)pyridine | Not specified | Two-dimensional polymer | lookchem.com |
| Cr(III) | 5-phenyl-2-[2-pyridylacethydrizido]-1,3,4-oxadiazole | Not specified | Octahedral | researchgate.net |
Ligand Coordination Modes and Resultant Geometries
The versatility of this compound as a ligand is evident in its various coordination modes and the diverse geometries of the resulting metal complexes.
The most common coordination mode for this compound and its analogues is as a bidentate N,N-chelating ligand. researchgate.net It coordinates to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the 1,3,4-oxadiazole (B1194373) ring. This chelation forms a stable five-membered ring, which is entropically favored.
This bidentate chelation has been observed in numerous complexes with transition metals. For instance, in complexes with Cu(II), Ni(II), and Zn(II), the ligand typically occupies two coordination sites around the metal ion. nih.gov This mode of coordination is crucial for the formation of mononuclear complexes, where one or more ligands bind to a single metal center, as well as for the construction of more complex supramolecular structures.
The coordination of this compound and related ligands to metal centers results in a variety of coordination polyhedra, depending on the metal ion, its oxidation state, the number of coordinated ligands, and the presence of other co-ligands or counter-ions.
Octahedral: This geometry is common for many transition metal ions, such as Cr(III), Co(II), and Ni(II). researchgate.net An octahedral environment is typically formed when the metal ion is coordinated to three bidentate ligands or a combination of ligands and solvent molecules/anions that sum to a coordination number of six. For example, a Co(II) complex with a related bis(pyrazine)-1,3,4-oxadiazole ligand and thiocyanate (B1210189) co-ligands adopts an octahedral geometry. nih.gov
Tetrahedral: This geometry is often observed for d¹⁰ metal ions like Zn(II) and Cd(II), or other ions under specific steric conditions. A zinc(II) coordination polymer involving a 5-phenyl-1,3,4-oxadiazole-2-thiolate ligand exhibits a distorted tetrahedral geometry around the zinc atom, which is coordinated by two sulfur and two nitrogen atoms. nih.gov
Square Planar: This geometry is characteristic of d⁸ metal ions such as Ni(II) and Pd(II), and can also be found in some Cu(II) complexes. For instance, a Cu(II) complex with a 2,5-bis(4-pyridyl)-1,3,4-oxadiazole ligand and nitrate counterions was found to have a square-planar geometry. mdpi.comnih.gov
Distorted Square Antiprism: This and other high-coordination number geometries are more typical for larger ions, such as lanthanides. While not explicitly detailed for this compound itself, related Schiff base ligands coordinating to lanthanides have been shown to form complexes with high coordination numbers, such as 11, resulting in geometries like a distorted pentacapped trigonal prism. earthlinepublishers.com These complex polyhedra arise from the need to accommodate multiple ligands and counter-ions around the large lanthanide center.
Influence of Positional Isomerism on Coordination Behavior and Supramolecular Assembly
The coordination behavior of pyridyl-oxadiazole ligands is significantly influenced by the position of the nitrogen atom in the pyridine ring. This positional isomerism dictates the ligand's bite angle and flexibility, which in turn governs the dimensionality and topology of the resulting coordination complexes and supramolecular assemblies.
While comprehensive studies directly comparing the 2-, 3-, and 4-pyridyl isomers of 1,3,4-oxadiazole are still emerging, research on related systems provides valuable insights. For instance, a study on two positional-isomeric oxadiazole-pyridine ligands, 3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine and 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine, demonstrated the profound effect of the pyridine nitrogen's location on the final structure of coordination polymers. acs.org The different coordination vectors of these isomers led to the formation of distinct one-dimensional (1D) and two-dimensional (2D) networks with varying metal ions like Cd(II), Cu(II), and Ag(I). acs.org
The 2-pyridyl isomer, this compound, can act as a chelating ligand, coordinating to a metal center through both the pyridine nitrogen and one of the nitrogen atoms of the oxadiazole ring. This chelation often leads to the formation of stable, discrete metal complexes. In contrast, the 3- and 4-pyridyl isomers typically act as bridging ligands, connecting multiple metal centers to form extended coordination polymers and metal-organic frameworks (MOFs). acs.org The divergent nature of the 4-pyridyl isomer often results in the formation of 2D or 3D frameworks, while the angular disposition of the 3-pyridyl isomer can lead to more complex, often interpenetrated, structures. acs.orgnih.gov
The interplay of positional isomerism and the choice of metal ion and counter-anion allows for a high degree of control over the resulting supramolecular architecture. For example, strongly coordinating anions tend to favor the formation of lower-dimensional structures like 1D chains, while weakly coordinating anions can facilitate the assembly of higher-dimensional 2D and 3D porous coordination polymers. mdpi.com
Applications of Coordination Compounds in Materials Science
The unique photophysical and structural properties of coordination compounds derived from this compound and its isomers have led to their exploration in various areas of materials science.
Development of Luminescent Materials and Optical Properties
The 1,3,4-oxadiazole moiety is a well-known electron-deficient heterocycle that often imparts desirable electronic and photoluminescent properties to organic molecules and their metal complexes. rsc.orgnih.gov Coordination compounds incorporating the this compound scaffold have shown potential as luminescent materials. The emission properties of these complexes can be tuned by varying the metal ion and the substituents on the ligand.
For instance, a conjugated polymer incorporating a 2,6-bis(1,3,4-oxadiazol-2-yl)pyridine unit exhibited strong blue fluorescence with emission maxima at 389 nm and 405 nm. oup.com The luminescence of such materials is often attributed to π-π* and n-π* transitions within the ligand, which can be modulated by coordination to a metal center. The coordination can lead to an enhancement or quenching of the fluorescence depending on the nature of the metal and the ligand-to-metal or metal-to-ligand charge transfer processes. rsc.org
Research on 2,5-diaryl-1,3,4-oxadiazoles has shown that these compounds can exhibit high fluorescence quantum yields. researchgate.net For example, derivatives with phenyl or 2-methoxyphenyl substituents at the 2-position of the oxadiazole ring have demonstrated high quantum yields in both polar and nonpolar solvents, with emission maxima in the range of 378–424 nm. researchgate.net The coordination of these ligands to metal ions like beryllium(II) can result in chelated complexes with strong luminescence in the violet region of the visible spectrum. researchgate.net
| Ligand/Complex | Emission Maxima (nm) | Quantum Yield (φ) | Solvent/State |
| Polymer with 2,6-bis(1,3,4-oxadiazol-2-yl)pyridine | 389, 405 | Not specified | 1,2-dichloroethane |
| 2,5-diaryl-1,3,4-oxadiazoles (phenyl/2-methoxyphenyl) | 378-424 | 0.88-0.98 | Polar and nonpolar solvents |
| Beryllium(II) complex with 2-(2-hydroxyphenyl)-5-aryl-1,3,4-oxadiazole | 410-414 | 0.34-0.48 | Not specified |
Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of this compound and its isomers to act as versatile building blocks has been extensively utilized in the construction of coordination polymers and MOFs. acs.org These materials are of great interest due to their potential applications in gas storage, separation, catalysis, and sensing.
The structure of the resulting framework is highly dependent on the coordination geometry of the metal ion and the connectivity of the organic ligand. As mentioned earlier, the 3- and 4-pyridyl isomers are particularly effective in forming extended networks. For example, the reaction of 2,5-bis(3-pyridyl)-1,3,4-oxadiazole (B91618) and 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (B99567) with various metal salts has yielded a range of 1D, 2D, and 3D coordination polymers. acs.org The nature of the metal ion and the counter-anion plays a crucial role in determining the final architecture. nih.gov
While the chelating nature of this compound often favors the formation of discrete complexes, it can also be incorporated into polymeric structures. For instance, it can act as a monodentate or bidentate bridging ligand in certain systems, leading to the formation of 1D chains or more complex topologies. The use of ancillary ligands in conjunction with this compound can also be a strategy to build higher-dimensional frameworks.
Chelation-Based Sensing of Metal Ions
The presence of multiple nitrogen and oxygen donor atoms in this compound makes it an excellent candidate for the development of chelation-based sensors for metal ions. oup.com The binding of a metal ion to the ligand can induce a change in its photophysical properties, such as fluorescence or absorbance, allowing for the detection and quantification of the metal ion.
A conjugated polymer containing 2,6-bis(1,3,4-oxadiazol-2-yl)pyridine units has been shown to be a selective fluorescent sensor for Ni(II) and Fe(III) ions. oup.com The coordination of these metal ions to the polymer backbone leads to fluorescence quenching, providing a detectable signal. The selectivity of these sensors can be tuned by modifying the structure of the ligand and the polymer backbone.
Similarly, other 1,3,4-oxadiazole-based fluorescent sensors have been developed for the detection of various metal ions, including Zn(II). acs.org In some cases, the coordination of the metal ion can lead to a "turn-on" fluorescence response, where the emission intensity increases upon binding. acs.org This is often due to the chelation-enhanced fluorescence (CHEF) effect, where the rigidification of the ligand upon metal binding reduces non-radiative decay pathways.
| Sensor System | Target Ion(s) | Sensing Mechanism |
| Polymer with 2,6-bis(1,3,4-oxadiazol-2-yl)pyridine | Ni(II), Fe(III) | Fluorescence quenching |
| Polyazamacrocycle with 2,5-diphenyl oup.comacs.orgresearchgate.netoxadiazole | Zn(II) | Fluorescence turn-on (CHEF) |
Broader Applications and Future Research Trajectories
Applications in Advanced Materials Science
The inherent characteristics of the 1,3,4-oxadiazole (B1194373) ring, such as its rigid structure, high thermal stability, and specific electronic properties, make it a valuable component in the design of functional materials. rsc.org When combined with the coordinating and electron-accepting nature of the pyridine (B92270) ring, the resulting derivatives exhibit significant potential for use in cutting-edge material science applications.
Development of Liquid Crystalline Materials
The 1,3,4-oxadiazole ring is a key component in the design of thermotropic liquid crystals due to its linear and rigid structure, which favors the formation of ordered mesophases. rsc.org These materials are of interest for their applications in displays and optical devices. The high dipole moment and polarisability associated with the oxadiazole ring contribute to greater optical anisotropy and birefringence, which are desirable properties for liquid crystalline materials. nih.gov Research has shown that liquid crystals incorporating 1,3,4-oxadiazole units can exhibit rich mesophases, including nematic and smectic phases, combined with high photoluminescence quantum yields and good thermal stability. rsc.org By strategically modifying the molecular structure, such as creating non-symmetric dimers or polymers, researchers can devise materials with specific mesophases, like columnar and biaxial nematic phases, that are stable over a wide temperature range. rsc.org
Precursors for Heat-Resistant Polymers
The thermal stability inherent to the 1,3,4-oxadiazole heterocycle makes it an attractive building block for high-performance, heat-resistant polymers. researchgate.net These polymers are sought after for applications in electronics, aerospace, and as insulation materials where thermal degradation is a critical concern. researchgate.net A notable example involves the synthesis of polymers from vinyl-functionalized pyridine-oxadiazole monomers. Specifically, the anionic polymerization of 2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole has been successfully demonstrated. researchgate.net This process yields well-defined polymers with controlled molecular weights and narrow polydispersity indices, highlighting a viable pathway to creating advanced polymeric materials that incorporate the robust pyridine-oxadiazole core. researchgate.net
Agronomical Applications of 2-(1,3,4-Oxadiazol-2-yl)pyridine Derivatives
The 1,3,4-oxadiazole ring is a recognized scaffold in agrochemistry, with several commercial pesticides featuring this heterocycle. rsc.orgmdpi.com The combination of this ring with a pyridine moiety, another common feature in bioactive molecules, has led to the development of derivatives with significant potential for crop protection. researchgate.netmdpi.com These compounds can act as plant protection agents due to their herbicidal and insecticidal activities. mdpi.com
Herbicidal Properties
Derivatives of 1,3,4-oxadiazole have been commercialized as herbicides, such as oxadiazone. mdpi.com Research into novel herbicidal compounds has explored various derivatives containing the pyridine ring. For instance, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives synthesized from 2-chloronicotinic acid showed promising herbicidal activity, particularly against monocotyledonous weeds like bentgrass. mdpi.com While these specific examples may not be direct derivatives of this compound, they demonstrate the herbicidal potential of combining pyridine and other nitrogen-containing heterocycles. The herbicidal activity is often linked to the molecule's physicochemical properties, such as lipophilicity and electronic characteristics, which influence its interaction with biological targets in the plant. uchile.cl
Insecticidal Activity
The this compound framework is a key structural element in the design of modern insecticides. The rationale often involves combining the 2-chloro-5-methylpyridine (B98176) group, found in successful neonicotinoid insecticides, with the 1,3,4-oxadiazole moiety. scispace.com
Research has yielded several classes of potent insecticidal derivatives:
2-Chloro-5-(5-aryl-1,3,4-oxadiazol-2-yl)methylpyridines : These compounds were synthesized to merge the structural features of neonicotinoids with the oxadiazole ring. However, initial screenings found them to be less effective than standard commercial insecticides. scispace.com
Pyridylpyrazole-4-carboxamides : By incorporating a 1,3,4-oxadiazole ring into the structure of anthranilic diamide (B1670390) insecticides, researchers developed novel pyridylpyrazole-4-carboxamides. One such compound, N‐(4‐chloro‐2‐methyl‐6‐(5‐(4‐nitrophenyl)‐1,3,4‐oxadiazol‐2‐yl)phenyl)‐5‐methyl‐1‐(pyridin‐2‐yl)‐1H‐pyrazole (B372694)‐4‐carboxamide, demonstrated notable activity against the diamondback moth (Plutella xylostella). researchgate.net
Polymer-grafted Oxadiazoles : To enhance stability and delivery, 1,3,4-oxadiazole derivatives containing pyridine have been grafted onto polymers like chitosan. Derivatives of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (B1331002) and 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol showed good insecticidal activity against the cotton leafworm (Spodoptera littoralis). nih.gov
These studies underscore the value of the pyridine-oxadiazole scaffold in developing new and effective insecticides for pest management. researchgate.net
Fungicidal Activity for Crop Protection
The 1,3,4-oxadiazole ring is a well-established pharmacophore in the development of pesticides. researchgate.netacs.org Derivatives of this heterocyclic system have demonstrated significant fungicidal activity against a range of plant pathogens, making them valuable candidates for crop protection. researchgate.netmdpi.com Research has shown that compounds incorporating the 1,3,4-oxadiazole moiety can be effective against economically important fungal diseases.
Studies on various 1,3,4-oxadiazole derivatives have demonstrated their efficacy against several plant pathogenic fungi. For instance, novel series of 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown in vivo fungicidal activity against Botrytis cinerea and Rhizoctonia solani. acs.org Some of these compounds exhibited effects superior to commercial fungicides. acs.org
In the context of maize diseases, a series of 1,3,4-oxadiazole derivatives were evaluated for their antifungal activity against Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.orgnih.gov The results indicated that many of these synthesized derivatives displayed positive antifungal activities. frontiersin.orgnih.gov Notably, against E. turcicum, several compounds showed significant antifungal activities with EC₅₀ values lower than the commercial fungicide carbendazim. frontiersin.orgnih.gov The mechanism of action for some of these derivatives is suggested to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. frontiersin.orgnih.gov
The fungicidal potential of the 1,3,4-oxadiazole scaffold is further highlighted by the development of derivatives containing amide fragments. One such compound, F15, demonstrated excellent in vitro antifungal activity against Sclerotinia sclerotiorum, with an EC₅₀ value of 2.9 μg/mL, which is comparable to the commercial fungicides thifluzamide (B1681302) and fluopyram. nih.gov This compound also showed excellent curative and protective activity against S. sclerotiorum in infected cole plants in vivo. nih.gov
Strategic Approaches for Next-Generation Drug Discovery
The versatility of the this compound scaffold lends itself to strategic modifications for the discovery of next-generation drugs with enhanced efficacy and specificity.
Rational Design of Hybrid Molecules
A prominent strategy in modern drug discovery is the rational design of hybrid molecules, which involves combining two or more pharmacophoric units to create a single molecule with potentially synergistic or additive biological activities. researchgate.netrsc.orgnih.gov The this compound core is an excellent candidate for this approach. By linking the pyridine-oxadiazole moiety with other known bioactive fragments, researchers can develop novel compounds with improved therapeutic profiles.
For example, the synthesis of hybrids incorporating the 1,3,4-oxadiazole ring with other heterocyclic systems like pyrazole, imidazole (B134444), or thiazole (B1198619) has been explored to generate new antibacterial and antifungal agents. nih.govnih.gov The rationale behind this approach is that the resulting hybrid molecule may interact with multiple biological targets or exhibit enhanced binding affinity to a single target. The combination of the 1,3,4-oxadiazole scaffold with a pyridine ring is itself an example of creating a hybrid structure with potential for a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.netdocumentsdelivered.comnih.govorientjchem.org
Exploration of Novel Pharmacophores
The exploration of novel pharmacophores by modifying the substituents on the this compound scaffold is a key strategy for discovering new bioactive agents. The pyridine and oxadiazole rings themselves are important pharmacophores, and their combination provides a foundation for further derivatization. mdpi.comresearchgate.net
Researchers have investigated the impact of introducing various functional groups and heterocyclic rings at different positions of the pyridine-oxadiazole core. For instance, the introduction of a thiazole ring to a 1,3,4-oxadiazole skeleton has been shown to result in better antitumor activities compared to pyrazole and thiophene (B33073) ring systems. researchgate.net Similarly, the incorporation of an imidazole fragment into 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivatives has yielded compounds with excellent antibacterial activity against virulent phytopathogenic bacteria. nih.gov These studies demonstrate that the this compound scaffold can serve as a template for the exploration of novel pharmacophoric combinations, leading to the identification of compounds with diverse biological activities. nih.govmdpi.com
Emerging Research Frontiers and Unexplored Potential of the Chemical Scaffold
The this compound scaffold is at the forefront of emerging research, with its potential extending beyond its established applications. The unique electronic and structural properties of this chemical entity make it a versatile building block for the development of novel therapeutic agents and functional materials. researchgate.netmdpi.comijper.orgnih.gov
Current research is actively exploring the diverse pharmacological activities of 1,3,4-oxadiazole derivatives, including their potential as anticancer, antibacterial, antiviral, anti-inflammatory, and antitubercular agents. mdpi.comresearchgate.netresearchgate.netorientjchem.org The pyridine moiety is also a common feature in many biologically active compounds, and its combination with the 1,3,4-oxadiazole ring is a promising strategy for the development of new drugs. orientjchem.org
The unexplored potential of the this compound scaffold lies in the systematic investigation of its structure-activity relationships for various biological targets. For example, the development of derivatives as inhibitors of specific enzymes, such as pyruvate (B1213749) dehydrogenase complex E1 or VEGFR-2, represents a frontier in targeted therapy. nih.govbenthamscience.com Furthermore, the application of this scaffold in materials science, such as in the development of liquid crystals or other functional materials, remains a largely unexplored area with significant potential. researchgate.net The continued exploration of this chemical scaffold through innovative synthetic strategies and comprehensive biological evaluations is expected to uncover new and valuable applications in the years to come.
Q & A
Q. What are the established synthetic methodologies for preparing 2-(1,3,4-oxadiazol-2-yl)pyridine derivatives, and how are intermediates characterized?
The synthesis involves three key steps:
- Knoevenagel condensation : Reacting 2-hydroxy-1-naphthaldehyde with diethyl malonate in ethanol with piperidine yields benzocoumarin-3-ethyl carboxylate (90% yield) .
- Hydrazine treatment : Refluxing the ester with hydrazine hydrate forms benzocoumarin-3-carbohydrazide (95% yield) .
- Cyclization : Using POCl₃ and fatty acids, the carbohydrazide is cyclized to form 5-alkyl-1,3,4-oxadiazole derivatives (e.g., compounds 4a-e) . Intermediates are characterized via ¹H/¹³C NMR , IR , and UPLC-MS to confirm structural integrity .
Q. How are the fluorescent properties of this compound derivatives analyzed?
Fluorescence is evaluated in chloroform using UV-Vis absorption and emission spectroscopy . Key parameters include:
- Bathochromic shifts : Absorption maxima at ~350–370 nm and emission at ~415–430 nm due to extended π-conjugation .
- Stoke’s shift : Ranges from 54–59 nm, indicating energy loss during relaxation .
- Quantum yield : Compounds exhibit stronger blue-green emission than traditional coumarin dyes, making them suitable for electroluminescent devices .
Q. What spectroscopic techniques are essential for confirming the structure of these compounds?
- ¹H NMR : Identifies protons in aromatic (δ 7.2–8.4 ppm) and alkyl chains (δ 0.9–3.0 ppm) .
- ¹³C NMR : Confirms carbonyl (δ ~160–170 ppm) and oxadiazole ring carbons .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 419–503 for 4a-e) validate molecular weight .
Advanced Research Questions
Q. How can researchers optimize the cyclization step for higher yield or purity?
- POCl₃ concentration : Excess POCl₃ (3–5 equivalents) ensures complete cyclization of carbohydrazide intermediates .
- Reaction time : Reflux for 6–8 hours minimizes side products like uncyclized hydrazides .
- Alkyl chain length : Longer fatty acids (e.g., decanoic acid) improve solubility and fluorescence efficiency by reducing aggregation .
Q. What strategies resolve discrepancies in spectral data during characterization?
- Cross-validation : Combine elemental analysis (C, H, N %) with NMR/MS to detect impurities .
- Variable solvent testing : Use deuterated DMSO or CDCl₃ to resolve overlapping proton signals in crowded regions (e.g., δ 1.2–1.9 ppm for alkyl chains) .
Q. How do structural modifications influence fluorescence efficiency?
- Alkyl substituents : Longer chains (e.g., C₁₀H₂₁ in 4e) enhance solubility in organic solvents, reducing self-quenching and improving quantum yield .
- Electron-withdrawing groups : Substitutions on the oxadiazole ring (e.g., nitro or carbonyl) can red-shift emission maxima by stabilizing excited states .
Q. How do these derivatives compare to traditional coumarin-based fluorophores?
- Emission range : this compound derivatives emit in blue-green (415–430 nm), whereas coumarins typically emit in blue (400–450 nm) .
- Photostability : Oxadiazole derivatives show reduced photobleaching under UV exposure compared to coumarins, making them superior for long-term imaging .
Q. What are their potential applications in biochemical or materials research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
